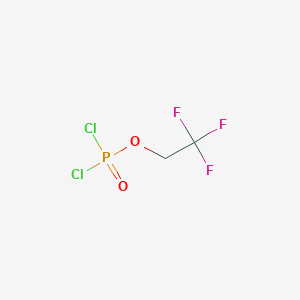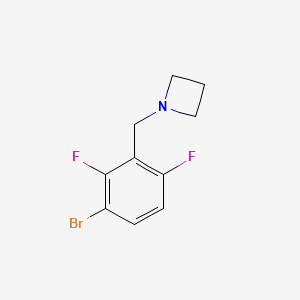
2,2-dibromo-1-(2,5-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a 2,5-dimethylphenyl group attached to the ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone typically involves the bromination of 1-(2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-dimethylphenyl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Zinc and acetic acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(2,5-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(2,5-dimethylphenyl)ethanone: A mono-brominated derivative with similar reactivity but different physical properties.
1-(2,5-Dimethylphenyl)ethanone: The non-brominated parent compound with different reactivity and applications.
2,2-Dibromo-1-(4-methylphenyl)ethanone: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
The 2,5-dimethyl substitution on the phenyl ring also contributes to its distinct properties compared to other brominated ethanones .
Propiedades
Fórmula molecular |
C10H10Br2O |
|---|---|
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
Clave InChI |
RKCVVJZRKULADU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)






![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)


![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)
